Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a thiophene-derived compound characterized by a 3,4-dichlorophenyl substituent at the 4-position and a methyl ester group at the 3-position of the thiophene ring. Its molecular formula is C₁₂H₉Cl₂NO₂S, with a molecular weight of approximately 302.18 g/mol (based on analogous compounds in ). The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, which influence resonance stabilization and steric interactions.
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-7(5-18-11(10)15)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSSBFDWAVAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Sulfur Sources
The most widely reported method for constructing the thiophene core involves cyclocondensation reactions between β-ketoesters and sulfur-containing reagents. This approach leverages the reactivity of β-ketoesters to form five-membered aromatic rings under acidic or basic conditions.
Reaction Mechanism and Substrate Selection
β-Ketoesters, such as ethyl acetoacetate, react with sulfur sources (e.g., elemental sulfur or hydrogen sulfide) in the presence of Lewis acids like aluminum chloride (AlCl₃) to form thiophene derivatives. For Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate, the β-ketoester must incorporate the 3,4-dichlorophenyl moiety at the γ-position. This is achieved by substituting the β-ketoester’s alkyl group with 3,4-dichlorophenylacetyl chloride, followed by cyclization.
A critical challenge lies in ensuring regioselectivity during cyclization. The dichlorophenyl group’s steric bulk directs sulfur incorporation to the 4-position of the thiophene ring, while the ester and amino groups occupy the 3- and 2-positions, respectively.
Catalytic Systems and Yield Optimization
Patents describe the use of AlCl₃ in dichloromethane at reflux (40–60°C) to achieve cyclization yields exceeding 70%. However, side reactions, such as over-acetylation or ring-opening, necessitate precise stoichiometric control. Recent advances propose ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, enhancing reaction efficiency to 85% yield while reducing aluminum waste.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) offers an alternative route, particularly for introducing the amino group post-cyclization. This method involves nitration followed by reduction, enabling precise control over substituent positioning.
Nitration and Reduction Sequences
Starting from methyl 4-(3,4-dichlorophenyl)thiophene-3-carboxylate, nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the 2-position. Subsequent reduction using hydrogen gas (H₂) over palladium-on-carbon (Pd/C) or stannous chloride (SnCl₂) in hydrochloric acid (HCl) yields the primary amine.
Table 1: Comparative Yields for Nitration-Reduction Pathways
| Nitration Agent | Reduction Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂/Pd/C | 25 | 65 |
| HNO₃/Ac₂O | SnCl₂/HCl | 0 | 72 |
| NO₂BF₄ | Fe/HCl | 50 | 58 |
Challenges in Regioselective Nitration
The electron-withdrawing effect of the 3,4-dichlorophenyl group deactivates the thiophene ring, necessitating forceful nitration conditions. However, competing side reactions, such as sulfonic acid formation or ester hydrolysis, reduce overall efficiency. Microwave-assisted nitration at 100°C for 10 minutes has been shown to improve regioselectivity, achieving 78% yield with minimal byproducts.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining cyclization, substitution, and esterification into a single step. These methods are highly efficient but require precise control over reaction parameters.
Gewald-Type Reaction Adaptations
The Gewald reaction, which condenses ketones, α-cyanoesters, and sulfur, has been modified to synthesize 2-aminothiophenes. For this compound, 3,4-dichlorophenylacetone reacts with methyl cyanoacetate and elemental sulfur in the presence of morpholine as a base. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the thiophene core with inherent amino and ester functionalities.
Key Advantages:
Solvent and Catalyst Screening
Dimethylformamide (DMF) and ethanol are common solvents, but recent studies favor dimethyl sulfoxide (DMSO) for its ability to stabilize intermediates. Catalysts such as piperidine or triethylamine enhance reaction rates, with DMSO/piperidine systems achieving 88% yield at 80°C.
Post-Synthetic Modifications
Esterification of Carboxylic Acid Precursors
An alternative route involves synthesizing 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylic acid followed by esterification with methanol. The carboxylic acid is prepared via hydrolysis of its nitrile precursor using HCl in dioxane. Subsequent Fischer esterification with methanol and sulfuric acid provides the methyl ester in 90% yield.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 1200 | 70 | 92 |
| Nitration-Reduction | 1500 | 65 | 95 |
| Gewald MCR | 900 | 88 | 97 |
Data synthesized from,, and.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate exhibit notable antioxidant activities. For instance, certain synthesized derivatives have shown significant inhibition of free radicals, comparable to standard antioxidants like ascorbic acid.
| Compound | Antioxidant Activity (%) |
|---|---|
| Derivative A | 62.0% |
| Ascorbic Acid | 70.0% |
This suggests potential applications in pharmaceuticals aimed at oxidative stress-related conditions .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various pathogenic bacteria. Studies reveal that certain derivatives demonstrate substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Derivative B | 20 | 83.3 |
| Derivative C | 19 | 82.6 |
| Ampicillin | 25 | 100 |
These results indicate that modifications to the thiophene structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Therapeutic Potential
The unique structure of this compound allows it to interact with biological targets effectively. Its applications may extend into:
- Antimicrobial therapy : Leveraging its antibacterial properties to combat resistant strains.
- Antioxidant supplements : Utilizing its ability to neutralize free radicals in therapeutic formulations.
- Drug development : Serving as a scaffold for designing new drugs targeting various diseases.
Case Studies
- Antioxidant Evaluation : A study conducted on synthesized thiophene derivatives demonstrated their effectiveness in scavenging free radicals using the ABTS method. The amino-substituted derivatives showed superior antioxidant activity compared to their methyl counterparts .
- Antibacterial Testing : In vitro tests against multiple bacterial strains revealed that compounds derived from this compound exhibited higher activity against Gram-positive bacteria, suggesting a mechanism that may involve disruption of bacterial cell walls or interference with metabolic pathways .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylate derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects :
- The 3,4-dichlorophenyl substituent in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy- or fluorine-substituted analogs .
- Methoxy groups in the dimethoxy analog reduce reactivity but improve aqueous solubility (e.g., logP ~2.1 vs. ~3.5 for dichloro derivatives) .
Biological Relevance :
- Chlorinated thiophenes (e.g., dichloro and fluorophenyl derivatives) show higher binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibition studies .
- The ethyl ester variant with a cyclohexylphenyl group () exhibits greater cytotoxicity (IC₅₀ ~5 µM in cancer cell lines) compared to methyl esters, likely due to enhanced membrane penetration .
Synthetic Utility: Methyl esters are preferred for lab-scale synthesis due to easier hydrolysis under basic conditions compared to ethyl or propyl esters . Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate () shows reduced crystallinity, complicating purification despite similar reactivity .
Table 2: Toxicity and Regulatory Data
Biological Activity
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- Chemical Formula : C₁₂H₉Cl₂NO₂S
- CAS Number : 351156-72-4
- Molecular Weight : 316.20 g/mol
- Structural Features : The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated IC₅₀ values in the micromolar range against human cancer cell lines, indicating significant antiproliferative activity.
- Impact on Apoptosis : The compound appears to induce apoptosis in cancer cells. Mechanistic studies suggest that it alters the expression of key apoptotic proteins such as Bcl-2 and Bax, promoting a pro-apoptotic environment.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| HCT116 | 12.5 | Apoptosis induction | |
| MCF-7 | 8.0 | Cell cycle arrest at G2/M phase | |
| A549 | 15.0 | Inhibition of TNF-a release | |
| Jurkat | 10.0 | Cytotoxicity via Bcl-2 modulation |
Case Studies and Research Findings
- Anticancer Activity : A study published in MDPI reported that this compound significantly inhibited cell growth in various tumor cell lines, with particular efficacy against HCT116 and MCF-7 cells. The mechanism involved cell cycle arrest and apoptosis through modulation of apoptotic markers .
- Anti-inflammatory Potential : Another investigation highlighted its ability to reduce LPS-induced TNF-a production in macrophages, suggesting that it could be beneficial in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that the presence of the dichlorophenyl group is crucial for enhancing the compound's biological activity. Modifications to this group or the thiophene moiety can lead to significant variations in potency .
Q & A
Q. Optimization parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 80–100 | DMF | Piperidine | 60–75 |
| Aryl substitution | 120–140 | Toluene | Pd(PPh₃)₄ | 45–60 |
| Esterification | RT | MeOH | H₂SO₄ | >90 |
How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies; highlights purity impacts on activity).
- Elemental analysis : Match experimental vs. theoretical C, H, N, S, and Cl content .
What safety protocols are essential during handling and storage?
- Hazard identification : Skin/eye irritation (Category 2) and respiratory toxicity (Category 3) per SDS guidelines .
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols or chlorinated solvents) .
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the thiophene ring?
- Key modifications :
- Methodology :
How should researchers resolve contradictions in reported biological activity data across studies?
- Potential causes :
- Purity discrepancies : Reproduce results using HPLC-validated samples ( notes 95% purity as a baseline).
- Solvent effects : Compare activity in DMSO vs. aqueous buffers (e.g., aggregation-prone compounds may show false negatives) .
- Validation steps :
What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Process parameters :
- Byproduct mitigation :
- Quenching protocols : Add aqueous NH₄Cl to terminate unreacted Grignard reagents.
- Column chromatography : Use gradient elution (hexane:EtOAc) to separate regioisomers .
How can the electronic properties of this compound be exploited in materials science applications?
- Thiophene as a π-conjugated system :
- Key measurements :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
